molecular formula C23H32O5 B000101 TSCHIMGANIDINE CAS No. 39380-16-0

TSCHIMGANIDINE

Cat. No.: B000101
CAS No.: 39380-16-0
M. Wt: 388.5 g/mol
InChI Key: OLJDCWYDXLXFJK-KVJUXVSCSA-N
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Description

The compound TSCHIMGANIDINE is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TSCHIMGANIDINE typically involves multiple steps, including the formation of the cyclodeca-3,7-dien-1-yl core and subsequent esterification with 4-hydroxy-3-methoxybenzoic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

TSCHIMGANIDINE: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

TSCHIMGANIDINE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TSCHIMGANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

TSCHIMGANIDINE: can be compared with other similar compounds, such as:

    Cyclodeca-3,7-dien-1-yl derivatives: These compounds share the cyclodeca-3,7-dien-1-yl core but differ in their functional groups.

    Hydroxybenzoate esters: These compounds have similar ester linkages but vary in their cyclodeca-3,7-dien-1-yl moieties.

The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

Tschimganidine is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of metabolic diseases and obesity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and potential clinical applications.

Recent studies have shown that this compound acts primarily through the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. AMPK activation has been linked to various metabolic processes, including lipid and glucose metabolism.

  • AMPK Activation : this compound significantly increases AMPK phosphorylation, which in turn influences downstream signaling pathways that regulate lipid synthesis and adipogenesis. The compound has been shown to decrease the phosphorylation levels of AKT and other signaling molecules such as ERK1/2 and JAK2, which are typically involved in promoting adipogenesis .
  • Inhibition of Adipogenesis : In vitro studies using 3T3-L1 adipocytes demonstrated that treatment with this compound led to a marked reduction in the expression of key adipogenic markers including PPARγ, C/EBPα, FASN, and FABP4. These findings suggest that this compound inhibits the differentiation of preadipocytes into mature adipocytes, thereby reducing lipid accumulation .

Effects on Lipid Metabolism

This compound's impact on lipid metabolism has been evaluated in various animal models, particularly high-fat diet (HFD) induced obesity models.

  • Reduction in Lipid Accumulation : In vivo studies indicated that this compound treatment resulted in decreased lipid accumulation in both gonadal white adipose tissue (WAT) and brown adipose tissue. Histological analysis revealed smaller adipocyte sizes in treated mice compared to controls .
  • Improvement in Metabolic Parameters : this compound administration was associated with significant improvements in metabolic parameters such as reduced levels of triglycerides (TG), glucose, and alanine aminotransferase (ALT) in serum samples from HFD-fed mice. These changes reflect enhanced insulin sensitivity and improved glucose tolerance .

Case Studies and Research Findings

Several key studies have highlighted the biological activity of this compound:

StudyFindings
Lee et al. (2023)Demonstrated that this compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases. Mice treated with this compound showed improved glucose tolerance and reduced body weight .
Park et al. (2023)Found that this compound significantly decreased the expression of adipogenic genes in both normal chow diet (NFD) and HFD-fed mice, suggesting its potential as an anti-obesity agent .
ResearchGate Publication (2023)Supported previous findings by indicating that this compound acts as a potent anti-obesity agent by impeding adipogenesis and improving glucose homeostasis .

Properties

IUPAC Name

[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJDCWYDXLXFJK-KVJUXVSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@@H]([C@@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39380-16-0
Record name Tschimganidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039380160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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